molecular formula C8H9ClFNO2 B8284834 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

Cat. No.: B8284834
M. Wt: 205.61 g/mol
InChI Key: XFGRILLBGPTIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring using halogenating agents such as chlorine gas or fluorine-containing reagents.

    Etherification: Attachment of the methoxy-ethoxy group through nucleophilic substitution reactions, often using alkyl halides and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while oxidation or reduction could lead to different functionalized derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as a building block in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-5-methoxy-pyridine: Lacks the ethoxy group, which might influence its reactivity and applications.

    2-Chloro-3-fluoro-5-ethoxy-pyridine: Similar structure but different substituent, potentially leading to different chemical properties.

Properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

2-chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H9ClFNO2/c1-12-2-3-13-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3

InChI Key

XFGRILLBGPTIRN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-fluoro-pyridin-3-ol (CAS registry 870062-76-3) (800 mg, 5.42 mmol), 2-methoxy-ethanol (454 mg, 0.471 ml, 5.96 mmol) and triphenylphosphine (2.199 g, 8.13 mmol) in THF (40 ml) was added dropwise a solution of DIAD (1.731 g, 8.13 mmol) in THF (20 ml) while keeping the temperature at 0-5° C. The reaction mixture was stirred for 20 h at room temperature, water and brine were added and the mixture was diluted with EtOAc. The aqueous layer was twice extracted with EtOAc, the combined organic layers were dried over Na2SO4, filtered, the filtrate was concentrated and yielded after trituration with Et2O and filtration, the title compound as a white solid. The filtrate yielded another batch of the product after purification by prep. NP HPLC using an Alltech Grom Saphir 65 Si 10 μM 250×50 mm column (heptane/EtOAc, gradient 0-1.7 min 15% EtOAc, 1.7-17 min 15-100% EtOAc, 17-24.3 min 100% EtOAc, 24.3-27.8 min 0% EtOAc).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.471 mL
Type
reactant
Reaction Step One
Quantity
2.199 g
Type
reactant
Reaction Step One
Name
Quantity
1.731 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.